

Application Notes and Protocols: Intramolecular Carbolithiation Reactions of Vinyllithium Derivatives

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Compound of Interest		
Compound Name:	Vinyllithium	
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Introduction

Intramolecular carbolithiation of **vinyllithium** derivatives is a powerful synthetic methodology for the construction of carbocyclic and heterocyclic ring systems. This technique involves the generation of a **vinyllithium** species that subsequently undergoes an intramolecular nucleophilic addition to a tethered, unactivated carbon-carbon double or triple bond. The resulting cyclized organolithium intermediate can then be trapped with various electrophiles, allowing for the stereoselective introduction of a wide range of functional groups. This method is particularly valuable for the synthesis of five-membered rings, a common motif in numerous natural products and pharmaceutical agents.

Recent advancements have expanded the scope of this reaction, notably through the use of reductive lithiation of vinyl phenyl thioethers to generate the requisite **vinyllithium** species.[1] [2][3] Furthermore, the strategic placement of coordinating groups, such as allylic or homoallylic alkoxides, has been shown to significantly accelerate the cyclization and enhance its stereoselectivity.[2][3][4] Enantioselective variants, often employing chiral ligands like (-)-sparteine, have also been developed, providing access to enantioenriched cyclic products.[5]

These application notes provide an overview of the reaction, key quantitative data, detailed experimental protocols for representative transformations, and diagrams to illustrate the



reaction pathways and workflows.

Data Presentation

Table 1: Diastereoselective Intramolecular Carbolithiation of Vinyllithiums Derived from Phenyl Thioethers[1]



Entry	Substrate	Vinyllithiu m Intermedi ate	Product after Quenchin g with E+	E+	Yield (%)	Diastereo meric Ratio (dr)
1	Phenyl (E)-6- hepten-1-yl sulfide	(E)-6- Hepten-1- yllithium	1- (lodomethy l)-2- methylcycl opentane	l ₂	85	>98:2 (trans:cis)
2	Phenyl (Z)-6- hepten-1-yl sulfide	(Z)-6- Hepten-1- yllithium	1- (lodomethy l)-2- methylcycl opentane	l ₂	82	10:90 (trans:cis)
3	Phenyl (E)-7- octen-2-yl sulfide	(E)-7- Octen-2- yllithium	1-(1- lodoethyl)- 2- methylcycl opentane	l ₂	88	>98:2 (trans:cis)
4	Phenyl (E)-6- phenyl-6- hepten-1-yl sulfide	(E)-6- Phenyl-6- hepten-1- yllithium	1- (lodomethy l)-2- benzylcycl opentane	l ₂	75	>98:2 (trans:cis)
5	Phenyl (E)-5- hexen-1-yl sulfide	(E)-5- Hexen-1- yllithium	(lodomethy l)cyclopent ane	l ₂	80	-

Yields and diastereomeric ratios are representative and can vary based on specific reaction conditions and substrates.



Table 2: Enantioselective Intramolecular Carbolithiation

of an Arvllithium[5]

Entry	Substrate	Chiral Ligand	Product after Quenchin g with E+	E+	Yield (%)	Enantiom eric Excess (ee, %)
1	N-allyl-2- bromoanili ne	(-)- Sparteine	1-Allyl-3- methylindol ine	CH₃I	85	92
2	N-allyl-2- bromoanili ne	(+)- Sparteine Surrogate	1-Allyl-3- methylindol ine	СНзІ	82	90 (opposite enantiomer)
3	N-(2- methylallyl) -2- bromoanili ne	(-)- Sparteine	1-(2- Methylallyl) -3- methylindol ine	CH₃I	78	88

Yields and enantiomeric excesses are representative and depend on the specific substrate, chiral ligand, and reaction conditions.

Experimental Protocols

Protocol 1: Diastereoselective Intramolecular Carbolithiation via Reductive Lithiation of a Vinyl Phenyl Thioether

This protocol is based on the work of Cohen and coworkers and describes the generation of a **vinyllithium** from a vinyl phenyl thioether followed by its intramolecular cyclization.[1][3]

Materials:

• Vinyl phenyl thioether substrate (1.0 mmol)



- Lithium 4,4'-di-tert-butylbiphenylide (LDBB) solution (0.5 M in THF, 2.2 mmol, 4.4 mL)
- Anhydrous tetrahydrofuran (THF)
- Electrophile (e.g., I2, 1.2 mmol)
- Saturated aqueous sodium thiosulfate solution
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Standard laboratory glassware for air-sensitive techniques (Schlenk line, argon atmosphere)

Procedure:

- Reaction Setup: Under an argon atmosphere, dissolve the vinyl phenyl thioether substrate (1.0 mmol) in anhydrous THF (20 mL) in a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum.
- Generation of Vinyllithium: Cool the solution to -78 °C using a dry ice/acetone bath. To this solution, add the LDBB solution (4.4 mL, 2.2 mmol) dropwise via syringe over 10 minutes.
 The characteristic dark green color of the LDBB radical anion should persist, indicating an excess. Stir the reaction mixture at -78 °C for 1 hour to ensure complete formation of the vinyllithium.
- Intramolecular Carbolithiation (Cyclization): Allow the reaction mixture to warm to the desired cyclization temperature (this can range from -78 °C to room temperature depending on the substrate, see specific literature for details).[1][3] For many substrates, warming to -20 °C or 0 °C is sufficient.[1] Monitor the reaction progress by TLC analysis of quenched aliquots.
- Quenching: Once the cyclization is complete, cool the reaction mixture back to -78 °C. Add a solution of the electrophile (1.2 mmol) in anhydrous THF dropwise. Stir for an additional 30 minutes at -78 °C and then allow the mixture to warm to room temperature.



- Work-up: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. If iodine was used as the electrophile, wash the mixture with saturated aqueous sodium thiosulfate solution to remove excess iodine. Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: Enantioselective Intramolecular Carbolithiation of an Aryllithium using (-)-Sparteine

This protocol is a general representation based on procedures for the enantioselective cyclization of aryllithiums.[5]

Materials:

- Aryl bromide substrate (e.g., N-allyl-2-bromoaniline, 1.0 mmol)
- (-)-Sparteine (1.2 mmol)
- tert-Butyllithium (t-BuLi) solution (1.7 M in pentane, 2.0 mmol, 1.18 mL)
- Anhydrous diethyl ether or other suitable non-polar solvent
- Electrophile (e.g., methyl iodide, 1.2 mmol)
- Saturated aqueous ammonium chloride solution
- Brine
- Anhydrous sodium sulfate
- Standard laboratory glassware for air-sensitive techniques

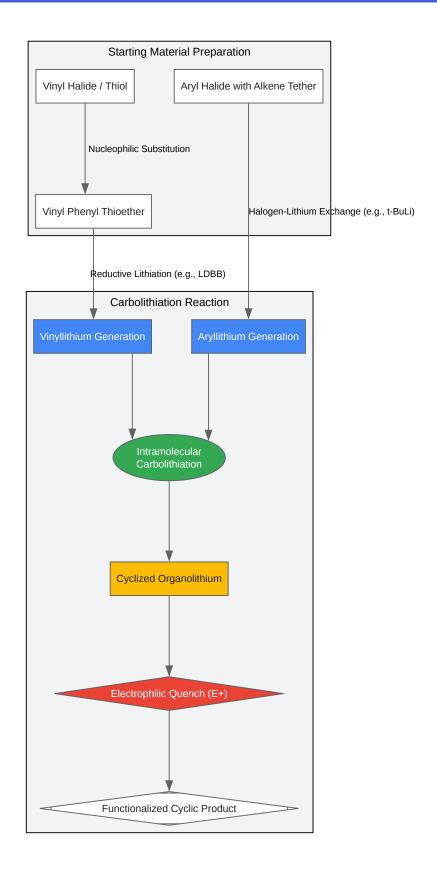
Procedure:



- Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the aryl bromide substrate (1.0 mmol) and anhydrous diethyl ether (20 mL).
- Ligand Addition: Add (-)-sparteine (1.2 mmol) to the solution and cool the mixture to -78 °C.
- Generation of Aryllithium: Slowly add the t-BuLi solution (1.18 mL, 2.0 mmol) dropwise to the stirred solution at -78 °C. The formation of the aryllithium via lithium-halogen exchange is typically rapid.
- Intramolecular Carbolithiation (Cyclization): Stir the reaction mixture at -78 °C. The cyclization of the aryllithium onto the tethered alkene will proceed. The optimal reaction time should be determined empirically, often ranging from 1 to 4 hours.
- Quenching: After the desired reaction time, add the electrophile (1.2 mmol) dropwise at -78
 °C. Allow the reaction to stir for 1 hour at this temperature and then warm to room temperature.
- Work-up: Quench the reaction with saturated aqueous ammonium chloride solution.
 Separate the layers and extract the aqueous phase with diethyl ether (3 x 15 mL). Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
- Purification: Filter the solution and remove the solvent in vacuo. Purify the residue by flash chromatography on silica gel to afford the enantioenriched product. The enantiomeric excess can be determined by chiral HPLC or GC analysis.

Mandatory Visualizations

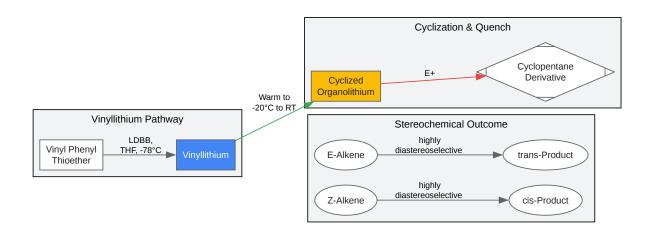




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Caption: General workflow for intramolecular carbolithiation.

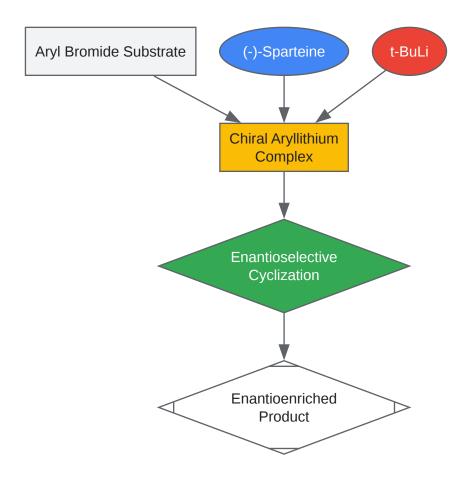




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Caption: Diastereoselective cyclization of vinyllithiums.





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Caption: Enantioselective carbolithiation with a chiral ligand.

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